![molecular formula C24H20N6O3 B2720569 N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide CAS No. 1261006-73-8](/img/structure/B2720569.png)
N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide
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Overview
Description
N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C24H20N6O3 and its molecular weight is 440.463. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their ability to interact with specific target receptors makes them attractive candidates for drug design. Researchers have explored derivatives of this scaffold for their cytotoxic effects against cancer cells . Further studies could focus on optimizing their selectivity and efficacy.
Antimicrobial Properties
The compound exhibits antimicrobial activity, which is crucial in combating bacterial and fungal infections. Researchers have investigated its effectiveness against various pathogens, including bacteria and yeasts. Understanding the structure-activity relationship (SAR) can guide modifications to enhance antimicrobial potency .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazine derivatives have been studied for their analgesic and anti-inflammatory properties. These compounds may act through specific pathways, making them potential candidates for pain management and inflammation control .
Antioxidant Potential
The compound’s antioxidant activity is valuable in protecting cells from oxidative damage caused by free radicals. Investigating its mechanism of action and optimizing its antioxidant properties could lead to therapeutic applications .
Enzyme Inhibition
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have been explored as enzyme inhibitors. Examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. These enzymes play critical roles in various physiological processes, making them attractive drug targets .
Antitubercular Agents
Given the global health challenge posed by tuberculosis, novel antitubercular agents are urgently needed. Researchers have investigated triazolothiadiazine derivatives for their potential in combating Mycobacterium tuberculosis. Further studies could explore their efficacy, safety, and mechanisms of action .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo and 1,3,4-oxadiazole derivatives, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
Similar compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Biochemical Pathways
Related compounds have been found to influence a variety of biological processes relevant to their pharmacological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-methyl-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-16-10-12-17(13-11-16)21-25-23(33-27-21)19-9-6-14-29-22(19)26-30(24(29)32)15-20(31)28(2)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJSLUBVSFCRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide |
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